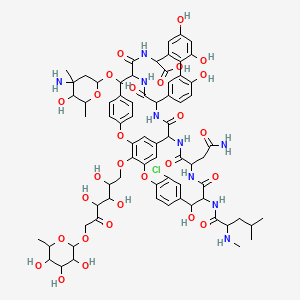![molecular formula C20H17Cl3N4O3S B1257265 3-chloro-N-{4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl}-4-[(methylamino)methyl]thiophene-2-carboxamide](/img/structure/B1257265.png)
3-chloro-N-{4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl}-4-[(methylamino)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZK-814048 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential as a blood coagulation factor Xa inhibitor. Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade, making it an attractive target for antithrombotic agents .
Preparation Methods
The preparation of ZK-814048 involves several synthetic routes and reaction conditions. One common method includes the use of indazole compounds, which are synthesized through a series of chemical reactions involving various reagents and catalysts . The industrial production of ZK-814048 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ZK-814048 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ZK-814048 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of factor Xa inhibition. In biology and medicine, ZK-814048 is investigated for its potential as an anticoagulant for the treatment of thrombotic disorders such as stroke, acute coronary syndrome, and venous thromboembolism . Additionally, it has applications in the pharmaceutical industry for the development of novel antithrombotic agents .
Mechanism of Action
The mechanism of action of ZK-814048 involves the inhibition of factor Xa, a key enzyme in the blood coagulation cascade. By binding to the active site of factor Xa, ZK-814048 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots . This mechanism makes ZK-814048 a potent anticoagulant with potential therapeutic applications .
Comparison with Similar Compounds
ZK-814048 is often compared with other factor Xa inhibitors such as ZK-810388 and ZK-813039. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic profiles . ZK-814048 is unique in its high potency and selectivity, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H17Cl3N4O3S |
|---|---|
Molecular Weight |
499.8 g/mol |
IUPAC Name |
3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-(methylaminomethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17Cl3N4O3S/c1-24-7-10-9-31-18(16(10)23)20(29)27-17-13(5-12(22)6-14(17)30-2)19(28)26-15-4-3-11(21)8-25-15/h3-6,8-9,24H,7H2,1-2H3,(H,27,29)(H,25,26,28) |
InChI Key |
CYFNXPSIQONWKY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CSC(=C1Cl)C(=O)NC2=C(C=C(C=C2OC)Cl)C(=O)NC3=NC=C(C=C3)Cl |
Synonyms |
3-chloro-N-(4-chloro-2-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-methoxyphenyl)-4-((methylamino)methyl)-2-thiophenecarboxamide ZK 814048 ZK-814048 ZK814048 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-3-[2-(4-methylphenyl)-5-tetrazolyl]pyridine](/img/structure/B1257186.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1257187.png)

![3-[8,13-Bis(ethenyl)-3,7,12,17-tetramethyl-18-[3-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propylamino]-3-oxopropyl]porphyrin-21,24-diid-2-yl]-N-[3-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]propyl]propanamide;iron(2+)](/img/structure/B1257191.png)


![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)
![N-(3-fluoro-4-methylphenyl)-4-[3-(4-methyl-1-piperidinyl)propylamino]-3-nitrobenzamide](/img/structure/B1257197.png)




![6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-](/img/structure/B1257204.png)
